molecular formula C20H23FN6O3 B2618027 1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923451-43-8

1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2618027
CAS No.: 923451-43-8
M. Wt: 414.441
InChI Key: VIOOJMZVQINGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H23FN6O3 and its molecular weight is 414.441. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Compounds structurally similar to 1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione have been explored for their potential as multitarget drugs for neurodegenerative diseases. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which share a similar purine-based core, have shown promise as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. Such compounds could offer symptomatic as well as disease-modifying treatment advantages for neurodegenerative diseases over single-target therapeutics (Brunschweiger et al., 2014).

Antiviral Activity

The antiviral activities of purine analogs, including triazino and triazolo purines, have been studied for their effectiveness against various viruses. These compounds, structurally related to the compound , have shown moderate activity against specific viruses at non-toxic dosage levels. Such studies highlight the potential of these compounds in developing new antiviral agents (Kim et al., 1978).

Cardiotropic Activity

Research into cyclic methoxyphenyltriazaalkanes has revealed significant antiarrhythmic activity, suggesting potential cardiotropic applications for compounds within this structural class. These findings underscore the potential therapeutic benefits of such compounds in managing arrhythmias and other cardiovascular conditions (Mokrov et al., 2019).

Anticancer, Anti-HIV, and Antimicrobial Activities

Triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. This research suggests that structurally related compounds might possess significant biological activities, offering potential for the development of new therapeutic agents across a range of applications (Ashour et al., 2012).

Properties

IUPAC Name

1-(2-ethoxyethyl)-7-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3/c1-4-30-10-9-27-19-22-17-16(25(19)11-13(2)23-27)18(28)26(20(29)24(17)3)12-14-5-7-15(21)8-6-14/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOOJMZVQINGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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